molecular formula C14H29O2P B14567199 Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane CAS No. 61753-11-5

Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane

Cat. No.: B14567199
CAS No.: 61753-11-5
M. Wt: 260.35 g/mol
InChI Key: ZZAYXLWLWKAQKN-UHFFFAOYSA-N
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Description

Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane core with various substituents, including dibutyl, oxo, and 1-propoxyprop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 1-propoxyprop-1-en-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 1-propoxyprop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydroxides.

Scientific Research Applications

Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or catalysts. This interaction can modulate the activity of the enzyme or catalyst, leading to various biochemical or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dibutylphosphine oxide: Similar in structure but lacks the 1-propoxyprop-1-en-2-yl group.

    Triphenylphosphine oxide: Contains phenyl groups instead of butyl and propoxyprop-1-en-2-yl groups.

    Dimethylphosphine oxide: Contains methyl groups instead of butyl and propoxyprop-1-en-2-yl groups.

Uniqueness

Dibutyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61753-11-5

Molecular Formula

C14H29O2P

Molecular Weight

260.35 g/mol

IUPAC Name

1-[butyl(1-propoxyprop-1-en-2-yl)phosphoryl]butane

InChI

InChI=1S/C14H29O2P/c1-5-8-11-17(15,12-9-6-2)14(4)13-16-10-7-3/h13H,5-12H2,1-4H3

InChI Key

ZZAYXLWLWKAQKN-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C(=COCCC)C

Origin of Product

United States

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